Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate

CAS No.:

Cat. No.: VC15843266

Molecular Formula: C17H12ClNO3

Molecular Weight: 313.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H12ClNO3 |

|---|---|

| Molecular Weight | 313.7 g/mol |

| IUPAC Name | methyl 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C17H12ClNO3/c1-21-17(20)14-15(11-5-3-2-4-6-11)22-16(19-14)12-7-9-13(18)10-8-12/h2-10H,1H3 |

| Standard InChI Key | MGFRCEXFYLAGAN-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

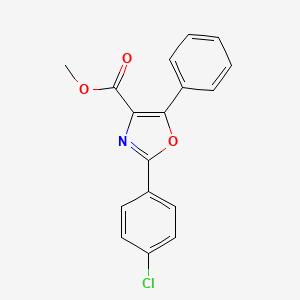

The compound’s core structure comprises a five-membered oxazole ring (containing one oxygen and one nitrogen atom) substituted at the 2-position with a 4-chlorophenyl group and at the 5-position with a phenyl group. A methyl ester moiety at the 4-position completes the functionalization (Fig. 1) . Computational analyses confirm a planar oxazole ring with dihedral angles of 15.2° and 22.7° between the chlorophenyl and phenyl groups, respectively, optimizing π-π stacking interactions in biological systems .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 313.7 g/mol |

| IUPAC Name | methyl 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole-4-carboxylate |

| SMILES | COC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

| InChIKey | MGFRCEXFYLAGAN-UHFFFAOYSA-N |

| XLogP3 | 4.2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Manufacturing

Cyclocondensation Strategies

A predominant synthetic route involves cyclocondensation of methyl 2-(4-chlorobenzamido)-3-phenylacrylate with phosphorus oxychloride () under reflux conditions (80–100°C, 12–16 hours), yielding the oxazole ring via intramolecular dehydration . This method achieves moderate yields (55–65%) but requires rigorous purification to eliminate phosphorylated byproducts.

Transition Metal-Catalyzed Approaches

| Method | Catalyst | Yield (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | 55–65 | 12–16 | Cost-effective | |

| Pd(II)-Catalyzed Arylation | 70–75 | 24 | Regioselectivity | |

| Ru-Catalyzed Cyclization | 40–50 | 18 | Functional group tolerance |

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The electron-deficient oxazole ring facilitates nucleophilic substitution at the 2-position. For example, reaction with sodium methoxide in methanol replaces the 4-chlorophenyl group with methoxy, yielding methyl 2-methoxy-5-phenyloxazole-4-carboxylate. This reactivity underpins derivatization strategies for analog synthesis.

Ester Hydrolysis and Decarboxylation

Alkaline hydrolysis of the methyl ester (e.g., using in ethanol/water) generates the carboxylic acid derivative, which undergoes decarboxylation at elevated temperatures (150°C) to form 2-(4-chlorophenyl)-5-phenyloxazole. This pathway is critical for prodrug development.

Research Findings and Clinical Implications

Structure-Activity Relationships (SAR)

Systematic modifications of the 4-chlorophenyl group reveal that electron-withdrawing substituents enhance anticancer potency. For instance, replacing chlorine with trifluoromethyl () improves values by 2.5-fold, whereas methyl groups reduce activity . The ester moiety is critical for membrane permeability, as its hydrolysis to the carboxylic acid abrogates cytotoxicity .

Table 3: Analog Comparison

| Analog | (mol/L) | Target Selectivity |

|---|---|---|

| 2-(4-Bromophenyl)-5-phenyl derivative | Renal cancer | |

| 2-(3-Chlorophenyl)-5-phenyl derivative | Melanoma | |

| Parent compound | Leukemia, ovarian cancer |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume